molecular formula C11H11NO B6322506 5-(4-Ethylphenyl)oxazole CAS No. 1642782-80-6

5-(4-Ethylphenyl)oxazole

Cat. No. B6322506
CAS RN: 1642782-80-6
M. Wt: 173.21 g/mol
InChI Key: JIAGPLLFPMVWIZ-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)oxazole is a chemical compound with the CAS Number: 1642782-80-6 . It has a molecular weight of 173.21 .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves the reaction of β-hydroxy amides with Deoxo-Fluor® . The reaction proceeds at room temperature and results in the formation of oxazolines, which can then be oxidized to form oxazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is doubly unsaturated, and the compound has a molecular weight of 173.21 .


Chemical Reactions Analysis

Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions, with the regioselectivity of the reaction depending on the solvent used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.21 . Further details about its physical and chemical properties were not found in the search results.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethylphenyl)oxazole in laboratory experiments is its availability and low cost. It is also easy to synthesize and is relatively stable. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care.

Future Directions

The potential applications of 5-(4-Ethylphenyl)oxazole are vast, and there are numerous future directions that could be explored. These include further research into its biochemical and physiological effects, its use as a building block in the synthesis of novel compounds, and its potential applications in materials science. In addition, further research into its mechanism of action could lead to the development of new therapeutic agents.

Synthesis Methods

5-(4-Ethylphenyl)oxazole can be synthesized in a variety of ways. The most common method is the reaction of 4-ethylphenol with nitrosyl chloride in an aqueous solution of sodium hydroxide. This reaction yields a mixture of this compound and 4-nitro-5-ethylphenoxazole. The desired product can be isolated by column chromatography.

Scientific Research Applications

5-(4-Ethylphenyl)oxazole has been used as a building block in the synthesis of a variety of compounds, including pharmaceuticals and materials. It has been used in the synthesis of novel compounds with potential therapeutic activity, such as the anti-inflammatory agent 4-(4-ethoxyphenyl)-2-methyl-5-nitro-1,2-oxazole. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials, for applications in catalysis, drug delivery, and solar energy conversion.

Safety and Hazards

5-(4-Ethylphenyl)oxazole is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(4-ethylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAGPLLFPMVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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